

In-Depth Technical Guide on 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Pyrrolidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1333240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid**. As of December 2025, publicly accessible, experimentally verified spectral data for this specific compound is limited. The spectral data presented herein is based on established principles of organic spectroscopy and computational predictions.

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a pyrrolidine-1-carbonyl group, which can influence the compound's solubility, pharmacokinetic properties, and binding interactions in biological systems. Its role as a building block in the synthesis of complex molecules makes a thorough understanding of its chemical and physical properties essential for its effective application.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ BNO ₃	[2]
Molecular Weight	219.05 g/mol	[2]
CAS Number	389621-81-2	[2][3]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	136 - 140 °C	[4]
Solubility	Soluble in Methanol	[4]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-(Pyrrolidine-1-carbonyl)phenylboronic acid**. These predictions are based on the chemical structure and typical values observed for similar functional groups.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.05	s (broad)	2H	B(OH) ₂
~7.85	d	2H	Ar-H (ortho to -B(OH) ₂)
~7.50	d	2H	Ar-H (ortho to -C(O)N)
~3.50	t	2H	N-CH ₂ (pyrrolidine)
~3.35	t	2H	N-CH ₂ (pyrrolidine)
~1.90	m	4H	-CH ₂ CH ₂ - (pyrrolidine)

Predicted ^{13}C NMR Spectral Data

Table 3: Predicted ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment
~169	C=O (amide)
~138	Ar-C (para to $-\text{B}(\text{OH})_2$)
~134	Ar-C (ipso to $-\text{B}(\text{OH})_2$)
~130	Ar-C (ortho to $-\text{B}(\text{OH})_2$)
~127	Ar-C (ortho to $-\text{C}(\text{O})\text{N}$)
~49	N-CH_2 (pyrrolidine)
~46	N-CH_2 (pyrrolidine)
~26	$-\text{CH}_2-$ (pyrrolidine)
~24	$-\text{CH}_2-$ (pyrrolidine)

Predicted FT-IR Spectral Data

Table 4: Predicted FT-IR (Fourier-Transform Infrared) Spectroscopy Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (boronic acid)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
~1630	Strong	C=O stretch (amide)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1180	Medium	C-N stretch

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization, Positive Mode)

m/z	Ion
220.1139	[M+H] ⁺
242.0958	[M+Na] ⁺
202.1033	[M-H ₂ O+H] ⁺

Experimental Protocols

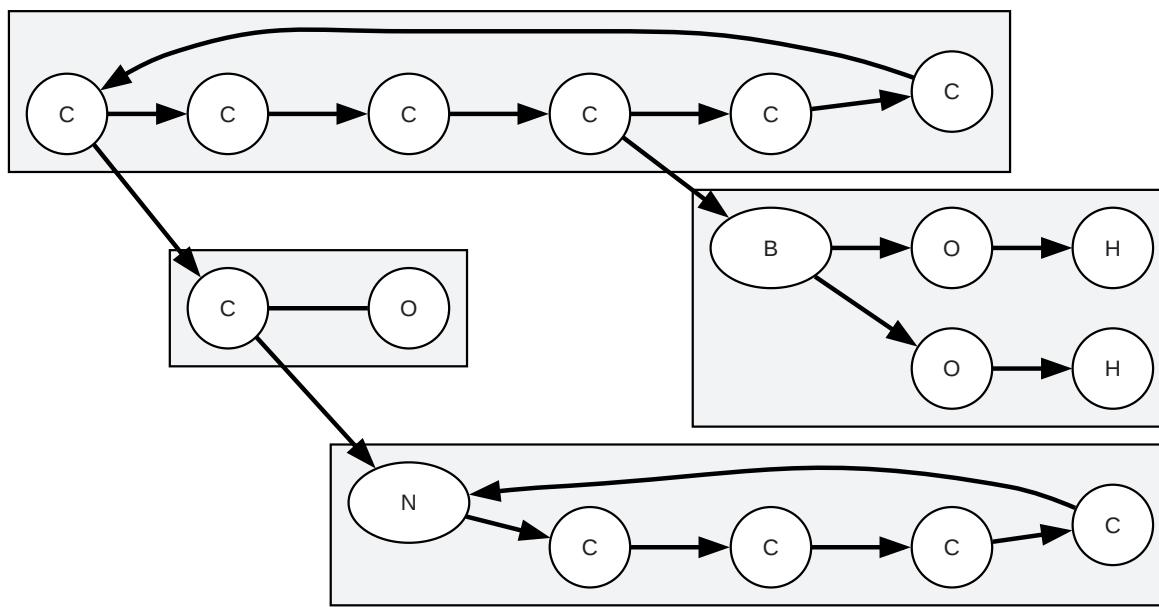
The following are generalized experimental protocols for obtaining the spectral data of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- Instrument: A 400 or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

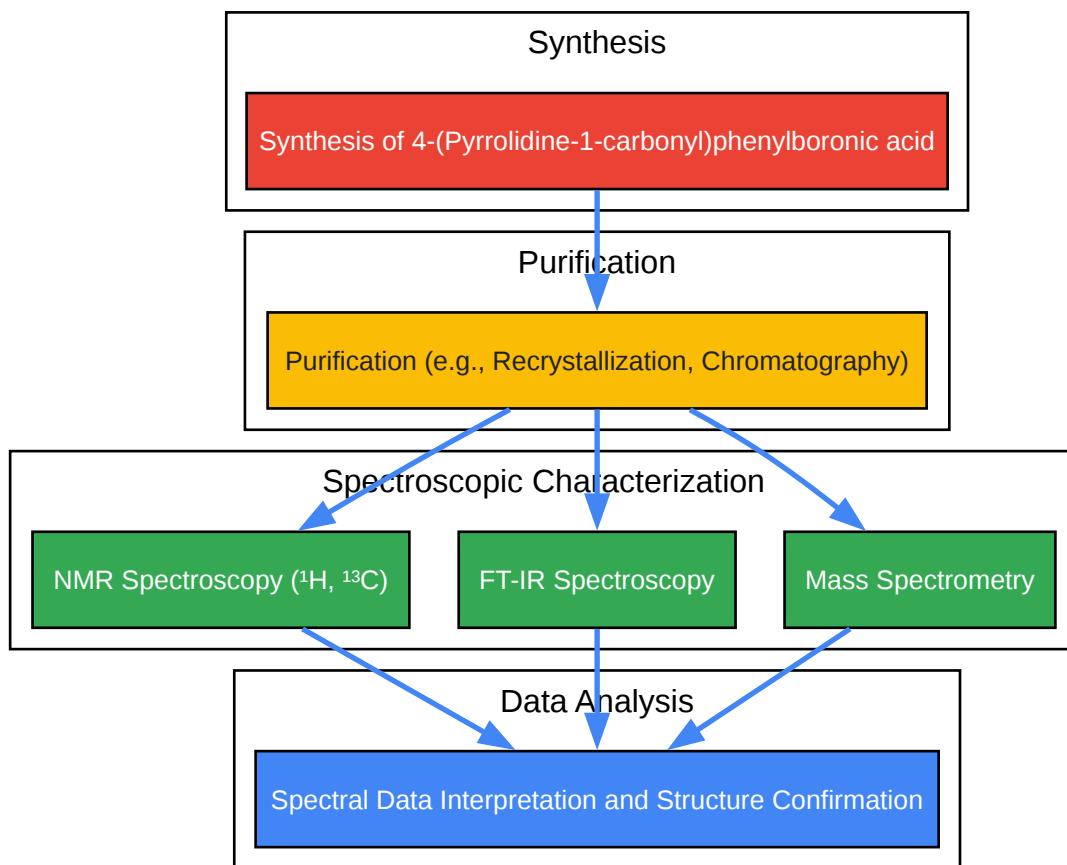
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument: A standard FT-IR spectrometer.
- Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimize fragmentation.

Structural Representation and Workflow

The following diagrams illustrate the chemical structure and a general workflow for the characterization of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid**.


Chemical Structure of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid**.

General Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and characterization of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic Acid | 389621-81-2 | TCI Deutschland GmbH
[tcichemicals.com]
- 4. 4-(PYRROLIDINE-1-CARBONYL)PHENYLBORONIC ACID CAS#: 389621-81-2
[m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on 4-(Pyrrolidine-1-carbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333240#spectral-data-for-4-pyrrolidine-1-carbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com